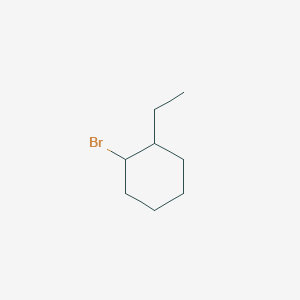![molecular formula C14H22N2O3S2 B2762601 [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane CAS No. 866008-88-0](/img/structure/B2762601.png)
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemiluminescence Applications
Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, focusing on their base-induced chemiluminescence. These compounds showed potential in light-emitting applications, with specific dioxetanes emitting light in moderate yields upon decomposition. This research opens avenues for using similar sulfur-substituted compounds in developing chemiluminescent materials for analytical and imaging purposes (Watanabe et al., 2010).
Synthetic Chemistry and Drug Development
Farhanullah et al. (2007) detailed an innovative synthesis pathway for congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles. This work demonstrates the versatility of sulfur-substituted compounds in synthesizing complex organic molecules, potentially useful in drug development and materials science (Farhanullah et al., 2007).
Coordination Chemistry and Catalysis
Siedle et al. (2007) investigated the coordination chemistry of dinucleating P2N2S ligands, leading to the formation of cationic palladium complexes. Their research offers insights into the role of sulfur-substituted ligands in creating complex metallo-organic structures, which could have applications in catalysis and the development of new materials (Siedle et al., 2007).
Pharmaceutical and Biological Activity
Kantam et al. (2010) described the use of nanocrystalline magnesium oxide for synthesizing α-sulfanyl-β-amino acid derivatives. These derivatives have been identified as critical building blocks for pharmaceuticals with potent biological activities, indicating the potential of sulfur-substituted compounds in medicinal chemistry (Kantam et al., 2010).
Material Science and Corrosion Inhibition
Behpour et al. (2009) explored Schiff bases of sulfanyl derivatives as corrosion inhibitors in acidic solutions. Their findings highlight the practical applications of sulfur-containing compounds in protecting metals from corrosion, which is vital in industrial processes and material preservation (Behpour et al., 2009).
These studies collectively showcase the broad scientific research applications of sulfur-substituted compounds, including chemiluminescence, synthetic organic chemistry, coordination chemistry, pharmaceuticals, and materials science. Further exploration into compounds like ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda6-sulfane could unveil additional applications in these and other fields.
Propiedades
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11-5-7-12(8-6-11)21(18,19)16-13(17)15-9-10-20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGFLFFZMYNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2762522.png)
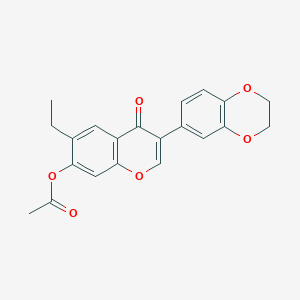
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
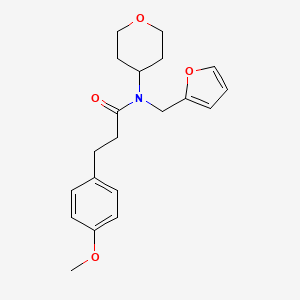
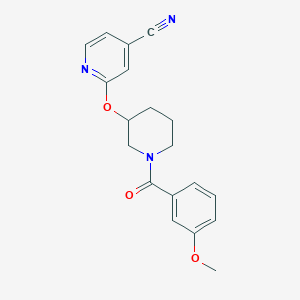

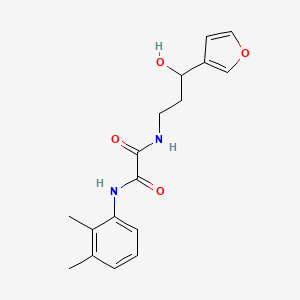
![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)
